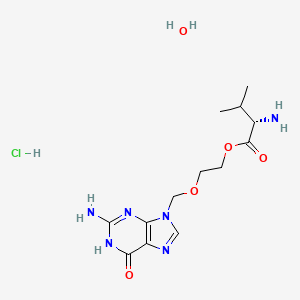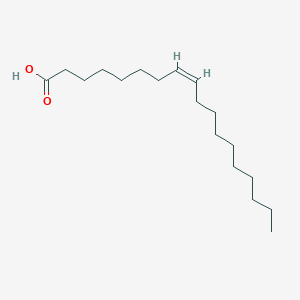
Caesium hydroxide--chromium--water (2/2/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesium hydroxide–chromium–water (2/2/1/2) is a unique chemical compound that combines caesium hydroxide, chromium, and water in a specific stoichiometric ratio. This compound is known for its potent catalytic properties and is extensively used in various scientific research fields due to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caesium hydroxide–chromium–water (2/2/1/2) can be synthesized by reacting caesium hydroxide with chromium compounds in the presence of water. One common method involves heating a solution of caesium hydroxide and chromium salts, such as chromium chloride or chromium nitrate, under controlled conditions. The reaction typically requires a temperature range of 60-80°C and a reaction time of several hours to ensure complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of caesium hydroxide–chromium–water (2/2/1/2) involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as filtration and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Caesium hydroxide–chromium–water (2/2/1/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s strong catalytic properties.
Common Reagents and Conditions: Common reagents used in reactions with caesium hydroxide–chromium–water (2/2/1/2) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed: The major products formed from reactions involving caesium hydroxide–chromium–water (2/2/1/2) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chromium oxides, while reduction reactions can yield chromium metal or lower oxidation state chromium compounds.
Applications De Recherche Scientifique
Caesium hydroxide–chromium–water (2/2/1/2) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis and material science. In biology, it is employed in studies involving enzyme catalysis and biochemical pathways. In medicine, the compound is investigated for its potential therapeutic properties, particularly in the treatment of certain diseases. Industrially, it is used in processes such as electroplating and corrosion resistance.
Mécanisme D'action
The mechanism by which caesium hydroxide–chromium–water (2/2/1/2) exerts its effects involves its ability to act as a catalyst, facilitating various chemical reactions. The compound interacts with molecular targets and pathways, enhancing reaction rates and selectivity. The specific molecular targets and pathways depend on the type of reaction and the reactants involved.
Comparaison Avec Des Composés Similaires
Caesium hydroxide–chromium–water (2/2/1/2) can be compared with other similar compounds such as potassium hydroxide–chromium–water and sodium hydroxide–chromium–water. While these compounds share similar catalytic properties, caesium hydroxide–chromium–water (2/2/1/2) is unique due to its higher reactivity and selectivity in certain reactions. This uniqueness makes it a valuable compound in various scientific and industrial applications.
List of Similar Compounds:- Potassium hydroxide–chromium–water
- Sodium hydroxide–chromium–water
- Lithium hydroxide–chromium–water
Propriétés
IUPAC Name |
dicesium;chromium;dihydroxide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Cs.4H2O/h;;;4*1H2/q;2*+1;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMVEBCAHIBASG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[Cr].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrCs2H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971757 |
Source


|
| Record name | Caesium hydroxide--chromium--water (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56320-90-2 |
Source


|
| Record name | Caesium hydroxide--chromium--water (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
